
Supinoxin
概要
説明
SUPINOXINは、Y593リン酸化p68 RNAヘリカーゼを標的とする新規抗がん剤候補です。 This compoundは、抗増殖活性を示し、腫瘍の増殖を抑制します 。 この化合物は、トリプルネガティブ乳がんを含むさまざまな種類の癌の治療における潜在的な使用について調査されています .
製法
This compoundの合成経路および反応条件は、いくつかの段階を伴います。この化合物は、最終生成物に反応する中間体の形成を含む一連の化学反応によって合成されます。 This compoundの工業生産方法は、高度な技術と機器を使用して、高収率と高純度を確保するように設計されています .
準備方法
The synthetic routes and reaction conditions for supinoxin involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are subsequently reacted to form the final product. The industrial production methods for this compound are designed to ensure high yield and purity, utilizing advanced techniques and equipment .
化学反応の分析
SUPINOXINは、酸化、還元、置換など、さまざまな種類の化学反応を受けます。 これらの反応で使用される一般的な試薬および条件には、フェーズI代謝のためのNADPHとフェーズII代謝のためのUDP-グルクロン酸が含まれます 。 これらの反応から生成される主な生成物は、主にNADPH依存性フェーズI代謝によって排除される代謝産物です .
科学研究における用途
This compoundは、幅広い科学研究用途を持っています。化学では、RNAヘリカーゼ阻害のメカニズムを研究するために使用されます。生物学では、RNAヘリカーゼ阻害が細胞プロセスに与える影響を調査するために使用されます。 医学では、this compoundは、トリプルネガティブ乳がんを含むさまざまな癌の潜在的な治療法として研究されています 。 産業では、新規抗がん剤の開発に使用されています .
科学的研究の応用
Supinoxin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of RNA helicase inhibition. In biology, it is utilized to investigate the effects of RNA helicase inhibition on cellular processes. In medicine, this compound is being explored as a potential treatment for various cancers, including triple-negative breast cancer . In industry, it is used in the development of new anticancer drugs .
作用機序
SUPINOXINの作用機序は、Y593リン酸化p68 RNAヘリカーゼの阻害を伴います。 この阻害は、RNAヘリカーゼの正常な機能を阻害し、腫瘍の増殖の抑制と癌細胞の増殖の阻害につながります 。 このプロセスに関与する分子標的と経路には、β-カテニン依存性ATPase活性があります .
類似化合物との比較
SUPINOXINは、Y593リン酸化p68 RNAヘリカーゼを標的とする能力がユニークです。 類似の化合物には、他のRNAヘリカーゼ阻害剤が含まれますが、this compoundは、Y593リン酸化p68 RNAヘリカーゼの特異的な標的化と強力な抗増殖活性のために際立っています 。 他の類似の化合物には、比較可能な透過性特性を持つメトプロロールが含まれます .
生物活性
Supinoxin (RX-5902) is a promising small molecule compound developed by Rexahn Pharmaceuticals, primarily targeting cancer treatment. Its mechanism of action involves the inhibition of the phosphorylated p68 RNA helicase (P-p68), which plays a crucial role in the proliferation and survival of cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including preclinical studies, pharmacokinetic data, and case studies demonstrating its therapeutic potential.
This compound selectively binds to phosphorylated p68, inhibiting its ATPase activity and disrupting the β-catenin signaling pathway. This action leads to a decrease in the expression of oncogenes such as c-Myc, cyclin D1, and c-Jun, which are pivotal in cancer cell growth and proliferation . The specificity for cancer cells over normal tissues makes this compound a potential first-in-class therapeutic agent.
In Vitro Studies
In preclinical evaluations, this compound demonstrated significant antiproliferative effects across various human cancer cell lines. Notably, it inhibited cell growth in 18 different types of cancer cells, including:
- Breast Cancer
- Colon Cancer
- Pancreatic Cancer
- Ovarian Cancer
- Stomach Cancer
The compound exhibited potent activity against drug-resistant cancer cells, highlighting its potential utility in overcoming treatment failures .
In Vivo Studies
Animal model studies further confirmed the efficacy of this compound. In xenograft models using human cancer cells from melanoma, pancreas, renal, and ovarian tumors, treatment with this compound resulted in substantial tumor growth inhibition (TGI). For instance:
Dose (mg/kg) | TGI (%) |
---|---|
160 | 54.4 |
320 | 84.4 |
600 | 100 |
In comparison, Abraxane (5 mg/kg) showed only 48.2% TGI at day 29 . These results indicate that this compound not only inhibits tumor growth but also extends overall survival in treated animals.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized to assess its absorption and bioavailability. Preliminary data indicate that this compound has approximately 51% oral bioavailability. This characteristic is essential for its development as an oral therapeutic agent .
Phase I Clinical Trials
A Phase I clinical trial was initiated to evaluate the safety and tolerability of this compound in patients with solid tumors that have failed prior treatments. The trial is designed as a dose-escalation study with multiple cohorts receiving varying doses (25 mg to 300 mg). Preliminary results have shown that this compound is well tolerated at these doses with early indications of anti-tumor activity .
Specific Case: Triple-Negative Breast Cancer
Recent studies focused on the effects of this compound on triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. In this context:
- Cell Viability : The IC50 concentration of RX-5902 effectively reduced cell viability.
- Tumor Growth Inhibition : Significant TGI was observed in xenograft models.
- Cell Migration : Wound healing assays indicated that RX-5902 could inhibit cellular motility, suggesting a role in preventing metastasis .
特性
IUPAC Name |
4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPGJJRYRYSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888478-45-3 | |
Record name | Supinoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUPINOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。